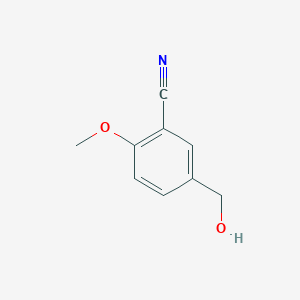

![molecular formula C8H5N3O3 B1648330 7-Nitro-pyrido[1,2-a]pyrimidin-4-one CAS No. 517895-72-6](/img/structure/B1648330.png)

7-Nitro-pyrido[1,2-a]pyrimidin-4-one

Overview

Description

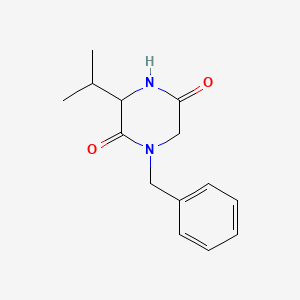

7-Nitro-pyrido[1,2-a]pyrimidin-4-one is a chemical compound with the CAS Number: 517895-72-6 and a molecular weight of 191.15 .

Synthesis Analysis

Various multi-substituted pyrido[1,2-a]pyrimidin-4-ones, including 7-Nitro-pyrido[1,2-a]pyrimidin-4-one, were synthesized via a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction at 130 °C in DMF . This protocol features simple operation, broad substrate scope, good functional group tolerance, and gram scale preparation .Molecular Structure Analysis

The molecular structure of 7-Nitro-pyrido[1,2-a]pyrimidin-4-one is represented by the linear formula C8H5N3O3 . The InChI Code is 1S/C8H5N3O3/c12-8-3-4-9-7-2-1-6 (11 (13)14)5-10 (7)8/h1-5H .Chemical Reactions Analysis

The synthesis of 7-Nitro-pyrido[1,2-a]pyrimidin-4-one involves a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction . This reaction is carried out at 130 °C in DMF .Physical And Chemical Properties Analysis

7-Nitro-pyrido[1,2-a]pyrimidin-4-one is a brown solid . It has a molecular weight of 191.15 . The storage temperature is 0-5°C .Scientific Research Applications

Chalcogenation in Organic Synthesis

7-Nitro-pyrido[1,2-a]pyrimidin-4-one has been utilized in metal-free C-3 chalcogenation processes to synthesize 3-ArS/ArSe derivatives. This method is significant for creating sulfur and selenium-containing compounds, which are valuable in various chemical industries due to their potential applications in pharmaceuticals and materials science .

Anticancer Research

Compounds derived from pyrido[1,2-a]pyrimidin-4-one have shown promise in anticancer activity. Research indicates that these compounds can inhibit enzymes like CDK, which are involved in cell cycle regulation and are targets for cancer therapy .

Anti-inflammatory Applications

Derivatives of 7-Nitro-pyrido[1,2-a]pyrimidin-4-one have been found to be potent inhibitors of nitric oxide synthases (nNOS and eNOS), which play a role in inflammatory processes. This suggests potential applications in developing anti-inflammatory drugs .

Antiviral Compounds

The structural motif of pyrido[1,2-a]pyrimidin-4-one is relevant in the synthesis of antiviral compounds. Nitroazolo-pyrimidines, which share a similar structure, have shown broad-spectrum antiviral action and efficacy .

Corrosion Inhibition

Heterocyclic compounds like pyrido[1,2-a]pyrimidin-4-one derivatives are being evaluated for their efficiency as oxidation and corrosion inhibitors, which is crucial for extending the life of lubricating oils and protecting industrial machinery .

Modular Synthesis

The compound serves as a building block in modular synthesis protocols, allowing for the practical and scalable preparation of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. This has implications for the streamlined production of complex organic molecules .

Mechanism of Action

Mode of Action

It is synthesized via a one-pot tandem cui-catalyzed c–n bond formation/intramolecular amidation reaction . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target molecules .

Biochemical Pathways

The compound’s synthesis involves a cui-catalyzed c–n bond formation/intramolecular amidation reaction , which may suggest potential impacts on biochemical pathways involving similar reactions.

properties

IUPAC Name |

7-nitropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-3-4-9-7-2-1-6(11(13)14)5-10(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEOGGMUOLVIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=O)N2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-pyrido[1,2-a]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B1648249.png)

![N-[(4-bromophenyl)methyl]propanamide](/img/structure/B1648287.png)

![Ethyl-2-[5-(3-nitrophenyl)]furoyl-acetate](/img/structure/B1648309.png)